N-(4-methyl-3-nitrophenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine
Description
N-(4-methyl-3-nitrophenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of benzoxadiazoles, which are heterocyclic compounds containing a benzene ring fused to an oxadiazole ring. The presence of nitro groups and aniline derivatives in its structure makes it a subject of interest in various fields of scientific research.
Properties
Molecular Formula |
C13H9N5O5 |
|---|---|
Molecular Weight |
315.24g/mol |
IUPAC Name |
N-(4-methyl-3-nitrophenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine |
InChI |
InChI=1S/C13H9N5O5/c1-7-2-3-8(6-11(7)18(21)22)14-13-10(17(19)20)5-4-9-12(13)16-23-15-9/h2-6,14H,1H3 |
InChI Key |
POIUSXIOCUNTQD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC2=C(C=CC3=NON=C32)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(C=CC3=NON=C32)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-3-nitrophenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine typically involves multi-step organic reactions. One common method includes the nitration of 2,1,3-benzoxadiazole followed by the introduction of the aniline derivative. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and subsequent steps may involve the use of catalysts and solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Safety measures are crucial due to the handling of hazardous chemicals and the potential for exothermic reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-3-nitrophenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzoxadiazole ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and pH conditions.
Major Products
Oxidation: Formation of dinitro derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Various substituted benzoxadiazole derivatives depending on the reagents used.
Scientific Research Applications
N-(4-methyl-3-nitrophenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in the development of fluorescent probes and markers for imaging and diagnostic purposes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-methyl-3-nitrophenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, generating reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and induction of oxidative stress, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-7-nitro-2,1,3-benzoxadiazole
- 4-Nitro-7-piperazino-2,1,3-benzoxadiazole
- 4-Chloro-7-nitro-2,1,3-benzoxadiazole
Uniqueness
N-(4-methyl-3-nitrophenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine is unique due to the presence of both nitro and aniline groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
